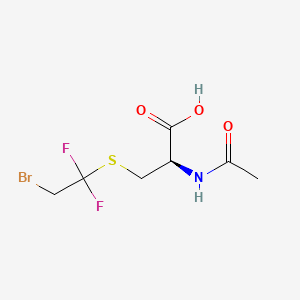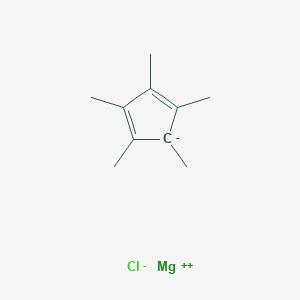
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is an organometallic compound that features a magnesium center coordinated to a 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene with a magnesium source, such as magnesium chloride. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chloride ion can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes that involve metal ions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium center with the ligand and chloride ion. This coordination affects the compound’s reactivity and stability, influencing its behavior in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentamethylcyclopentadienyl)magnesium: This compound features two 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands coordinated to a magnesium center.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound involves a rhodium center coordinated to 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands and chloride ions.
Uniqueness
Magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride is unique due to its specific coordination environment and the presence of both a magnesium center and a chloride ion. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
74430-27-6 |
|---|---|
Molekularformel |
C10H15ClMg |
Molekulargewicht |
194.98 g/mol |
IUPAC-Name |
magnesium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C10H15.ClH.Mg/c1-6-7(2)9(4)10(5)8(6)3;;/h1-5H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FRZUIZDDAZZERP-UHFFFAOYSA-M |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)

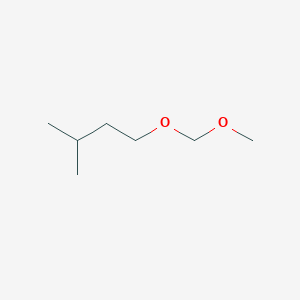
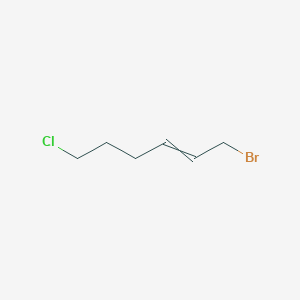

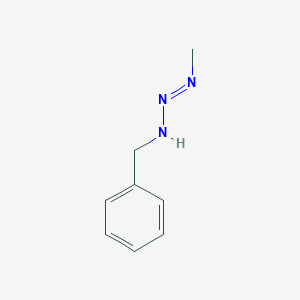
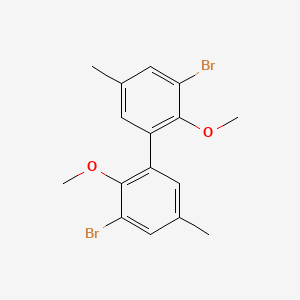
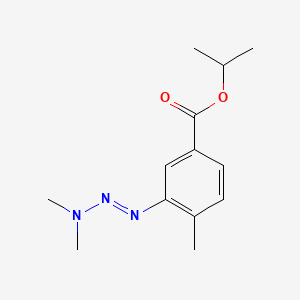
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
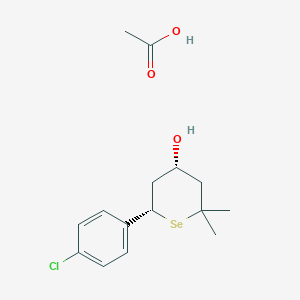
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

